molecular formula C14H11ClN2OS B185265 3-chloro-N-(phenylcarbamothioyl)benzamide CAS No. 56437-96-8

3-chloro-N-(phenylcarbamothioyl)benzamide

Cat. No. B185265
CAS RN: 56437-96-8
M. Wt: 290.8 g/mol
InChI Key: SJXMOLZQFGGHPD-UHFFFAOYSA-N
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Description

3-chloro-N-(phenylcarbamothioyl)benzamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 3-chloro-N-(phenylcarbamothioyl)benzamide involves the inhibition of the cell cycle by targeting the anaphase-promoting complex/cyclosome (APC/C). This complex plays a crucial role in the regulation of the cell cycle by promoting the degradation of cyclins and other cell cycle regulators. By inhibiting the activity of APC/C, 3-chloro-N-(phenylcarbamothioyl)benzamide disrupts the normal progression of the cell cycle and induces apoptosis in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-chloro-N-(phenylcarbamothioyl)benzamide have been studied in several research articles. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Advantages And Limitations For Lab Experiments

The advantages of using 3-chloro-N-(phenylcarbamothioyl)benzamide in lab experiments include its high potency and selectivity for cancer cells, as well as its ability to induce apoptosis in cancer cells. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 3-chloro-N-(phenylcarbamothioyl)benzamide. One direction is to further investigate its mechanism of action and identify potential synergistic compounds that could enhance its anti-cancer activity. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of more soluble analogs of 3-chloro-N-(phenylcarbamothioyl)benzamide could improve its efficacy in vivo.

Synthesis Methods

The synthesis of 3-chloro-N-(phenylcarbamothioyl)benzamide has been described in several research articles. The most commonly used method involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with phenyl isothiocyanate to form 3-chloro-N-(phenylcarbamothioyl)benzamide.

Scientific Research Applications

3-chloro-N-(phenylcarbamothioyl)benzamide has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing apoptosis.

properties

CAS RN

56437-96-8

Product Name

3-chloro-N-(phenylcarbamothioyl)benzamide

Molecular Formula

C14H11ClN2OS

Molecular Weight

290.8 g/mol

IUPAC Name

3-chloro-N-(phenylcarbamothioyl)benzamide

InChI

InChI=1S/C14H11ClN2OS/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19)

InChI Key

SJXMOLZQFGGHPD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC(=O)C2=CC(=CC=C2)Cl)S

SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl

Other CAS RN

56437-96-8

Origin of Product

United States

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